molecular formula C10H5ClO4S B8723537 7-Chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylic acid CAS No. 334720-22-8

7-Chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylic acid

Cat. No. B8723537
M. Wt: 256.66 g/mol
InChI Key: NOPFDJWFUJRYRA-UHFFFAOYSA-N
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Patent
US06302837B1

Procedure details

40 ml of water are added to a solution of 70 mmol of the compound of Step A in 250 ml of dioxane. After 20 hours' reflux and then return to ambient temperature, a precipitate forms. After filtration and rinsing with water until neutral, the precipitate is dried over P2O5 under reduced pressure, allowing the expecting product to be isolated.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[Cl:2][C:3]1[C:4]2[CH:14]=[C:13]3[O:15][CH2:16][O:17][C:12]3=[CH:11][C:5]=2[S:6][C:7]=1[C:8](Cl)=[O:9]>O1CCOCC1>[Cl:2][C:3]1[C:4]2[CH:14]=[C:13]3[O:15][CH2:16][O:17][C:12]3=[CH:11][C:5]=2[S:6][C:7]=1[C:8]([OH:1])=[O:9]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
70 mmol
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)Cl)C=C1C(=C2)OCO1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 20 hours' reflux
Duration
20 h
CUSTOM
Type
CUSTOM
Details
return to ambient temperature
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
rinsing with water until neutral, the precipitate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over P2O5 under reduced pressure
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(SC1C(=O)O)C=C1C(=C2)OCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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